molecular formula C13H13NO4S2 B11666131 (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11666131
M. Wt: 311.4 g/mol
InChI Key: WPWMOCDYLDVBRD-UXBLZVDNSA-N
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Description

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a substituted phenyl group that can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The double bond in the thiazolidinone ring can be reduced to form a saturated thiazolidine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of a saturated thiazolidine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the thiazolidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a thiazolidinone core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13NO4S2/c1-14-12(16)10(20-13(14)19)6-7-4-8(17-2)11(15)9(5-7)18-3/h4-6,15H,1-3H3/b10-6+

InChI Key

WPWMOCDYLDVBRD-UXBLZVDNSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)OC)SC1=S

Origin of Product

United States

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